molecular formula C43H63FeNP2 B8817921 cyclopenta-1,3-diene;(1S)-1-(2-dicyclohexylphosphanylcyclopenta-1,4-dien-1-yl)-1-(2-dicyclohexylphosphanylphenyl)-N,N-dimethylmethanamine;iron(2+)

cyclopenta-1,3-diene;(1S)-1-(2-dicyclohexylphosphanylcyclopenta-1,4-dien-1-yl)-1-(2-dicyclohexylphosphanylphenyl)-N,N-dimethylmethanamine;iron(2+)

Cat. No.: B8817921
M. Wt: 711.8 g/mol
InChI Key: ZCLAIXUMNAWCKI-VROLVAQFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Iron(2+) cyclopenta-2,4-dien-1-ide 2-(dicyclohexylphosphanyl)-1-(S)-[2-(dicyclohexylphosphanyl)phenylmethyl]cyclopenta-2,4-dien-1-ide (1/1/1) is a complex organometallic compound. Organometallic compounds are characterized by the presence of a metal atom bonded to organic ligands. This particular compound features iron as the central metal atom, coordinated with cyclopentadienyl and phosphanyl ligands, which are known for their stability and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such complex organometallic compounds typically involves multiple steps:

    Ligand Preparation: The cyclopentadienyl and phosphanyl ligands are synthesized separately through standard organic synthesis methods.

    Metal-Ligand Coordination: The ligands are then coordinated to the iron center under inert atmosphere conditions, often using a Schlenk line or glovebox to prevent oxidation.

    Purification: The resulting compound is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of such compounds may involve:

    Bulk Synthesis: Large-scale synthesis using batch reactors.

    Automation: Automated systems for ligand synthesis and metal coordination.

    Quality Control: Rigorous quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the iron center is oxidized to a higher oxidation state.

    Reduction: Reduction reactions can reduce the iron center to a lower oxidation state.

    Substitution: Ligand substitution reactions can occur, where one ligand is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Oxygen, hydrogen peroxide, or other peroxides.

    Reducing Agents: Hydrogen gas, sodium borohydride, or lithium aluminum hydride.

    Solvents: Organic solvents such as dichloromethane, toluene, or tetrahydrofuran.

Major Products

    Oxidation Products: Higher oxidation state iron complexes.

    Reduction Products: Lower oxidation state iron complexes.

    Substitution Products: New organometallic complexes with different ligands.

Scientific Research Applications

Chemistry

    Catalysis: Used as catalysts in various organic reactions, including hydrogenation, polymerization, and cross-coupling reactions.

    Material Science: Employed in the synthesis of novel materials with unique properties.

Biology and Medicine

    Drug Development: Investigated for potential use in drug delivery systems and as therapeutic agents.

    Biological Probes: Used as probes to study biological processes at the molecular level.

Industry

    Manufacturing: Utilized in the production of fine chemicals and pharmaceuticals.

    Environmental Applications: Explored for use in environmental remediation processes.

Mechanism of Action

The compound exerts its effects through coordination chemistry, where the iron center interacts with various substrates. The molecular targets and pathways involved depend on the specific application, such as catalysis or drug delivery. The iron center can facilitate electron transfer, bond formation, and bond cleavage, making it a versatile component in many chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Ferrocene: Another iron-based organometallic compound with cyclopentadienyl ligands.

    Iron(II) Phosphine Complexes: Compounds with iron coordinated to phosphine ligands.

Uniqueness

    Ligand Structure: The unique combination of cyclopentadienyl and phosphanyl ligands provides distinct reactivity and stability.

    Chirality: The presence of chiral centers in the ligands can lead to enantioselective reactions, which are valuable in asymmetric synthesis.

Properties

Molecular Formula

C43H63FeNP2

Molecular Weight

711.8 g/mol

IUPAC Name

cyclopenta-1,3-diene;(1S)-1-(2-dicyclohexylphosphanylcyclopenta-1,4-dien-1-yl)-1-(2-dicyclohexylphosphanylphenyl)-N,N-dimethylmethanamine;iron(2+)

InChI

InChI=1S/C38H58NP2.C5H5.Fe/c1-39(2)38(35-27-17-29-37(35)41(32-22-11-5-12-23-32)33-24-13-6-14-25-33)34-26-15-16-28-36(34)40(30-18-7-3-8-19-30)31-20-9-4-10-21-31;1-2-4-5-3-1;/h15-17,26-33,38H,3-14,18-25H2,1-2H3;1-5H;/q2*-1;+2/t38-;;/m1../s1

InChI Key

ZCLAIXUMNAWCKI-VROLVAQFSA-N

Isomeric SMILES

CN(C)[C@@H](C1=C([CH-]C=C1)P(C2CCCCC2)C3CCCCC3)C4=CC=CC=C4P(C5CCCCC5)C6CCCCC6.[CH-]1C=CC=C1.[Fe+2]

Canonical SMILES

CN(C)C(C1=C([CH-]C=C1)P(C2CCCCC2)C3CCCCC3)C4=CC=CC=C4P(C5CCCCC5)C6CCCCC6.[CH-]1C=CC=C1.[Fe+2]

Origin of Product

United States

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